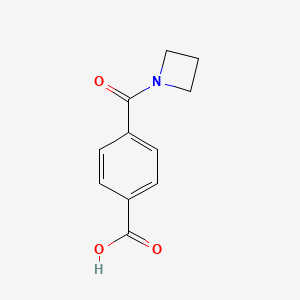
4-(Azetidine-1-carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidine-1-carbonyl)benzoic acid is a compound that features a four-membered nitrogen-containing ring known as azetidine, attached to a benzoic acid moiety. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. The presence of the benzoic acid group further enhances its chemical versatility, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 4-(Azetidine-1-carbonyl)benzoic acid, can be achieved through several methods. . This reaction typically proceeds under photochemical conditions, providing high regio- and stereoselectivity. Another method involves the use of metalated azetidines and practical C(sp3)–H functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Photochemical methods are particularly attractive due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidine-1-carbonyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form less strained nitrogen-containing rings.
Substitution: Both the azetidine and benzoic acid groups can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxidized carboxylate derivatives, reduced nitrogen-containing rings, and various substituted azetidine and benzoic acid derivatives.
Scientific Research Applications
4-(Azetidine-1-carbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: Its derivatives are used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(Azetidine-1-carbonyl)benzoic acid involves its interaction with molecular targets through its azetidine and benzoic acid moieties. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical transformations. The benzoic acid group can interact with enzymes and proteins, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings that are more strained and less stable than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings that are less strained and more stable than azetidines.
2-Azetidinones: These are structurally related to azetidines but contain a carbonyl group, making them more reactive.
Uniqueness
4-(Azetidine-1-carbonyl)benzoic acid is unique due to the combination of the azetidine ring and the benzoic acid moiety. This combination imparts both high reactivity and versatility, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
915199-15-4 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(azetidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(12-6-1-7-12)8-2-4-9(5-3-8)11(14)15/h2-5H,1,6-7H2,(H,14,15) |
InChI Key |
YATSWSAFQYEXPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















